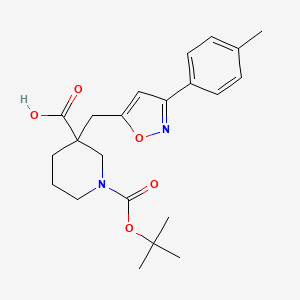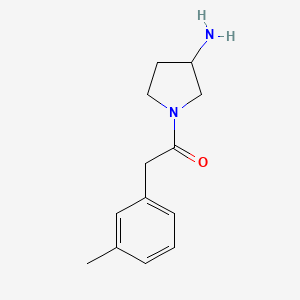
1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one, also known as 3-Methyl-1-phenyl-2-pyrrolidinone (MP2P), is an organic compound belonging to the group of substituted pyrrolidinones. It is a white solid with a melting point of 127°C and a boiling point of 230°C. MP2P is commonly used in scientific research as a synthetic intermediate in the production of various compounds, such as pharmaceuticals, insecticides, and pesticides. It is also used in the synthesis of several compounds, including aminopyrrolidines and pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- The synthesis and structural properties of novel substituted compounds, including those with similar functionalities, provide insight into potential synthetic routes and chemical reactivity that could be relevant for "1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one" (Issac & Tierney, 1996). These methodologies could be applicable in designing synthetic strategies for related compounds, emphasizing the importance of understanding the chemical behavior of similar molecular frameworks.
Pharmacological and Biological Activities
- The pharmacological profile improvement through stereochemistry of structural analogs, such as phenylpiracetam, highlights the significance of molecular modifications in enhancing biological activity (Veinberg et al., 2015). This suggests that modifications to the structure of "1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one" could lead to significant changes in its biological efficacy and potential applications in drug development.
Environmental and Analytical Applications
- Research on the chemical inhibitors of cytochrome P450 isoforms, including their selectivity and potency, is crucial for understanding how compounds like "1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one" might interact with biological systems at the metabolic level (Khojasteh et al., 2011). These interactions are important for assessing potential drug interactions and toxicological profiles.
Chemical and Biological Properties of Analogous Compounds
- The study of novel brominated flame retardants provides an example of how specific chemical functionalities can be applied in materials science for improving safety and performance characteristics of consumer goods and materials (Zuiderveen et al., 2020). Although not directly related, this area of research demonstrates the breadth of applications that specific chemical functionalities can have, which may parallel the utility of "1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one" in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-4-11(7-10)8-13(16)15-6-5-12(14)9-15/h2-4,7,12H,5-6,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWZBURPACJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





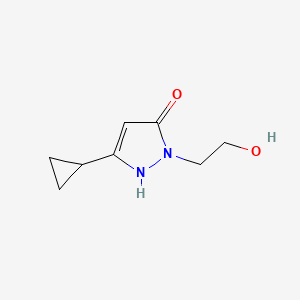
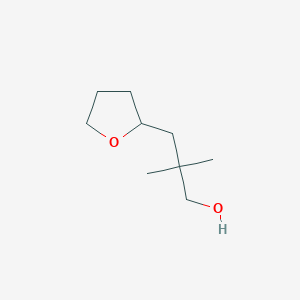
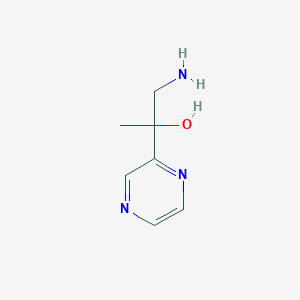


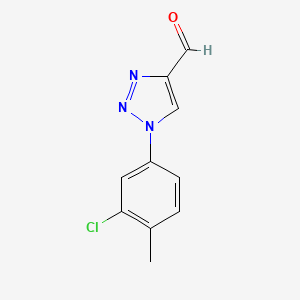



![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
